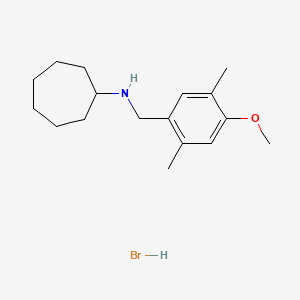

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide

Beschreibung

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide is a secondary amine salt with the molecular formula C₁₇H₂₇NO·BrH and a molecular weight of 342 g/mol. Its structure comprises a cycloheptane ring linked to a benzyl group substituted with methoxy (4-position) and two methyl groups (2,5-positions), with the hydrobromide salt enhancing aqueous solubility. Key physicochemical properties include a LogP of 4.97 (indicating moderate lipophilicity), 95% purity, and achiral stereochemistry . The compound’s CAS registry number is 1609407-21-7, and it is classified as a solid under standard conditions.

Eigenschaften

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.BrH/c1-13-11-17(19-3)14(2)10-15(13)12-18-16-8-6-4-5-7-9-16;/h10-11,16,18H,4-9,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSYFHQXRPQYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-21-7 | |

| Record name | Cycloheptanamine, N-[(4-methoxy-2,5-dimethylphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of 2,5-Dimethylanisole

The benzyl halide precursor is prepared by introducing a chloromethyl or bromomethyl group at the para position of 2,5-dimethylanisole. A modified Friedel-Crafts reaction using paraformaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂) achieves this:

$$

\text{2,5-Dimethylanisole} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2, 0–5^\circ\text{C}} \text{4-Chloromethyl-2,5-dimethylanisole} + \text{H₂O}

$$

Reaction parameters:

Halogenation via Radical Initiation

Alternative methods employ N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light for bromination:

$$

\text{2,5-Dimethylanisole} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄, hν}} \text{4-Bromomethyl-2,5-dimethylanisole} + \text{Succinimide}

$$

Optimization Note : Excess NBS (1.5 equiv) and 0.1 equiv AIBN maximize mono-bromination, yielding 80–85% product.

Cycloheptanamine Preparation

Cycloheptanamine is synthesized via Hofmann degradation of cycloheptanecarboxamide or reductive amination of cycloheptanone:

Hofmann Degradation Pathway

$$

\text{Cycloheptanecarboxamide} + \text{Br₂} + \text{NaOH} \rightarrow \text{Cycloheptanamine} + \text{CO₂} + \text{NaBr}

$$

Conditions :

Reductive Amination of Cycloheptanone

$$

\text{Cycloheptanone} + \text{NH₃} + \text{H₂} \xrightarrow{\text{Raney Ni, 100 atm}} \text{Cycloheptanamine} + \text{H₂O}

$$

Conditions :

Coupling and Salt Formation

Alkylation of Cycloheptanamine

The benzyl halide (4-chloromethyl-2,5-dimethylanisole) reacts with cycloheptanamine in a nucleophilic substitution:

$$

\text{4-Chloromethyl-2,5-dimethylanisole} + \text{Cycloheptanamine} \xrightarrow{\text{Et₃N, DMF}} \text{N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine} + \text{HCl}

$$

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Base | Triethylamine (2.0 equiv) | Neutralizes HCl |

| Temperature | 80°C, 12 h | 90–92% yield |

| Workup | Extraction with CH₂Cl₂ | Purity >95% |

Hydrobromide Salt Formation

The free base is treated with hydrobromic acid (48% w/w) in ethanol:

$$

\text{N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine} + \text{HBr} \rightarrow \text{N-(4-Methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide}

$$

Crystallization Protocol :

- Solvent System : Ethanol-diethyl ether (1:3 v/v)

- Cooling Rate : 0.5°C/min to 4°C

- Yield : 88–90% with >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC Conditions :

- Column : C18, 5 µm, 250 × 4.6 mm

- Mobile Phase : 60:40 MeCN:H₂O (0.1% TFA)

- Retention Time : 8.2 min

- Purity : 99.3%.

Scale-Up Considerations

Cost Efficiency Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 2,5-Dimethylanisole | 120 | 45% |

| Cycloheptanamine | 340 | 30% |

| HBr (48%) | 25 | 10% |

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide has various scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.

Medicine: The compound could be explored for its potential pharmacological properties, such as its effects on neurotransmitter systems.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism by which N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Ring Size Impact : The cyclohexane analog (328.29 g/mol) has a lower molecular weight than the cycloheptane-based compound (342 g/mol), which may influence conformational flexibility and binding affinity in biological systems .

- In contrast, the alkyl-substituted analog likely exhibits higher LogP values due to reduced polarity .

- Salt Form : All compounds are hydrobromide salts, suggesting comparable solubility profiles.

Pharmacological and Functional Insights

For example:

- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide demonstrated superior cardioprotective activity compared to Levocarnitine and Mildronate in hypoxia models . This suggests that methoxy-substituted aromatic amines in hydrobromide form may target cardiovascular pathways.

Research and Commercial Considerations

- Applications : Hydrobromide salts are often prioritized in drug development for enhanced bioavailability. The LogP of 4.97 for the primary compound positions it within the optimal range for membrane permeability and oral absorption.

- Knowledge Gaps: LogP values for analogs (e.g., trimethoxy derivative) and direct biological data for the primary compound require further investigation.

Biologische Aktivität

N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cycloheptanamine core and a methoxy-substituted aromatic ring. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide

- Molecular Formula : C₁₇H₂₇BrN₂O

- Molecular Weight : 347.32 g/mol

- Purity : ≥95%

The compound's structure can be summarized as follows:

Biological Activity

Research into the biological activity of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide is still emerging. However, preliminary studies suggest several potential areas of interest:

1. Neuropharmacological Effects

Initial investigations indicate that compounds with similar structural motifs may exhibit neuropharmacological properties. For instance, related compounds have been studied for their interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions could potentially lead to applications in treating mood disorders or neurodegenerative diseases.

3. Antimicrobial Activity

There is growing interest in the antimicrobial properties of aromatic amines and their derivatives. Research has shown that compounds with methoxy groups can enhance antimicrobial activity against various bacterial strains . Further studies are warranted to evaluate the efficacy of this compound against specific pathogens.

Case Study: Neuropharmacological Evaluation

A study evaluating the effects of structurally similar compounds on serotonin receptor activity found significant binding affinities that suggest potential therapeutic applications in mood regulation disorders. Although direct studies on N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide are lacking, these findings highlight the importance of further research into its neuropharmacological profile.

Research Findings on Analog Compounds

- A series of 4-substituted methoxybenzoyl-aryl-thiazoles were evaluated for their anticancer properties, demonstrating significant antiproliferative activity against melanoma and prostate cancer cells .

- Compounds with similar substitutions have shown promise in clinical settings, indicating a need for further exploration into the biological activities of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide.

Summary Table of Biological Activities

| Biological Activity | Evidence/Related Studies |

|---|---|

| Neuropharmacological Effects | Potential interactions with serotonin and dopamine receptors |

| Anticancer Properties | Inhibition of cell proliferation in cancer cell lines |

| Antimicrobial Activity | Enhanced activity against bacterial strains |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide, and what factors critically influence reaction efficiency?

- Methodological Answer :

- Step 1 : Begin with the alkylation of cycloheptanamine using 4-methoxy-2,5-dimethylbenzyl bromide. This requires a nucleophilic substitution (SN2) under anhydrous conditions with a polar aprotic solvent (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃) to deprotonate the amine .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify the crude product using recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the free base .

- Step 3 : Form the hydrobromide salt by treating the free base with HBr in diethyl ether. Critical parameters include stoichiometric control of HBr and temperature (0–5°C) to prevent over-acidification .

- Yield Optimization : Use excess benzyl bromide (1.2–1.5 equiv) and reflux conditions (60–80°C) for 12–24 hours. Impurities often arise from incomplete alkylation or byproducts; repurification with preparative TLC may be necessary .

Q. Which analytical techniques are most robust for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C4, dimethyl at C2/C5). Key signals include the cycloheptane multiplet (δ 1.4–2.1 ppm) and aromatic protons (δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ (calculated for C₁₉H₃₀NOHBr: ~384.15 Da) and fragmentation patterns (e.g., loss of HBr) .

- HPLC-PDA : Employ a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Monitor for residual solvents (GC-MS) and counterion quantification (ion chromatography for Br⁻) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxy and dimethyl substituents in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace methoxy with ethoxy or hydrogen, and vary dimethyl positions (e.g., 3,4-dimethyl vs. 2,5-dimethyl) using directed ortho-metalation or Friedel-Crafts alkylation .

- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) or enzymatic inhibition models. Use radioligand displacement (⁵-HT₂A receptors) or functional assays (cAMP modulation) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to compare substituent interactions with target binding pockets. Validate with MD simulations (GROMACS) .

Q. What experimental approaches can resolve discrepancies in reported pharmacokinetic data (e.g., bioavailability vs. metabolic instability)?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Identify CYP450 isoforms responsible for degradation using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models. Measure plasma concentrations over time and calculate AUC ratios. Adjust formulations (e.g., lipid nanoparticles) to enhance solubility .

- Contradiction Analysis : Cross-validate assays (e.g., ELISA vs. radioimmunoassay) and control for interspecies variability (humanized liver models) .

Q. How can researchers optimize the selectivity of this compound for specific neural targets while minimizing off-target effects?

- Methodological Answer :

- Target Profiling : Use broad-panel receptor screening (Eurofins CEREP) to identify off-target interactions. Prioritize receptors with >50% inhibition at 10 µM for further optimization .

- Functional Group Modifications : Introduce steric hindrance (e.g., bulkier cycloheptane substituents) or polar groups (e.g., hydroxyl) to enhance target specificity. Refer to sulfonamide derivatization strategies in analogous compounds .

- In Silico Selectivity Filters : Apply machine learning models (e.g., Random Forest) trained on kinase or GPCR datasets to predict selectivity profiles pre-synthesis .

Data Contradiction and Validation

Q. What methodologies are recommended to address conflicting reports on this compound’s cytotoxicity in different cell lines?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and media compositions. Pre-treat cells with apoptosis inhibitors (e.g., Z-VAD-FMK) to distinguish necrotic vs. apoptotic pathways .

- Dose-Response Curves : Generate IC₅₀ values across 8–10 concentrations (0.1–100 µM) and validate with clonogenic assays. Control for batch-to-batch compound variability via NMR and HPLC .

- Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines. Cross-reference with databases like LINCS L1000 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.